Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate
Brand Name: Vulcanchem
CAS No.: 53684-90-5
VCID: VC0022636
InChI: InChI=1S/C34H34O7/c35-33(40-24-28-19-11-4-12-20-28)32-30(38-22-26-15-7-2-8-16-26)29(37-21-25-13-5-1-6-14-25)31(34(36)41-32)39-23-27-17-9-3-10-18-27/h1-20,29-32,34,36H,21-24H2/t29-,30-,31+,32-,34?/m0/s1
SMILES: C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula: C₃₄H₃₄O₇
Molecular Weight: 554.63

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate

CAS No.: 53684-90-5

Cat. No.: VC0022636

Molecular Formula: C₃₄H₃₄O₇

Molecular Weight: 554.63

* For research use only. Not for human or veterinary use.

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate - 53684-90-5

Specification

CAS No. 53684-90-5
Molecular Formula C₃₄H₃₄O₇
Molecular Weight 554.63
IUPAC Name benzyl (2S,3S,4S,5R)-6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Standard InChI InChI=1S/C34H34O7/c35-33(40-24-28-19-11-4-12-20-28)32-30(38-22-26-15-7-2-8-16-26)29(37-21-25-13-5-1-6-14-25)31(34(36)41-32)39-23-27-17-9-3-10-18-27/h1-20,29-32,34,36H,21-24H2/t29-,30-,31+,32-,34?/m0/s1
SMILES C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator